N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide
Description
Synthesis of the C-terminal Nle-p-nitroanilide
The synthesis of the Nle-p-nitroanilide moiety is a critical first step. A common method for forming the amide bond between an amino acid and the weakly nucleophilic p-nitroaniline involves the use of a condensing agent. One such method utilizes phosphorus oxychloride in pyridine (B92270) to activate the carboxyl group of the N-protected norleucine, which then reacts with p-nitroaniline to yield the desired product. maastrichtuniversity.nl The N-protecting group, often a tert-butyloxycarbonyl (Boc) group, is then removed under acidic conditions to yield H-Nle-pNA, ready for the subsequent coupling step.
Stepwise Peptide Elongation
Following the preparation of H-Nle-pNA, the peptide chain is elongated in a stepwise manner.
Coupling of Boc-Ala: The second amino acid, Boc-Alanine, is coupled to the free amino group of H-Nle-pNA. This reaction is typically mediated by a coupling reagent to facilitate amide bond formation and minimize racemization. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS). Alternatively, uronium-based coupling reagents like TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) can be employed for efficient and rapid coupling. nih.gov
Deprotection: After the coupling of Boc-Ala, the Boc protecting group is removed from the newly formed dipeptide using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid in a suitable solvent. ias.ac.in This exposes the N-terminal amino group for the next coupling reaction.
Coupling of Boc-D-Phe: The final amino acid, Boc-D-Phenylalanine, is then coupled to the deprotected Ala-Nle-pNA using a similar coupling methodology as described above. The choice of coupling reagent and reaction conditions is crucial to ensure a high yield and purity of the final protected tripeptide.
An alternative to solution-phase synthesis is the solid-phase approach. In this method, an amino acid can be attached to a resin, and the peptide chain is built up through sequential coupling and deprotection steps. ias.ac.in For the synthesis of a p-nitroanilide, a modified solid-phase strategy could be employed where a linker sensitive to the final cleavage conditions is used. nih.gov
Properties
Molecular Formula |
C29H39N5O7 |
|---|---|
Molecular Weight |
569.6 g/mol |
IUPAC Name |
tert-butyl N-[(2R)-1-[[(2S)-1-[[(2S)-1-(4-nitroanilino)-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C29H39N5O7/c1-6-7-13-23(26(36)31-21-14-16-22(17-15-21)34(39)40)32-25(35)19(2)30-27(37)24(18-20-11-9-8-10-12-20)33-28(38)41-29(3,4)5/h8-12,14-17,19,23-24H,6-7,13,18H2,1-5H3,(H,30,37)(H,31,36)(H,32,35)(H,33,38)/t19-,23-,24+/m0/s1 |
InChI Key |
HNSVYXUELBPFEO-WDJPJFJCSA-N |
Isomeric SMILES |
CCCC[C@@H](C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](C)NC(=O)[C@@H](CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Canonical SMILES |
CCCCC(C(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(C)NC(=O)C(CC2=CC=CC=C2)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Purification and Analytical Characterization Techniques for Synthetic Peptides High Level Overview
Purification Techniques
The primary goal of purification is to separate the target peptide from impurities such as truncated sequences, deletion sequences, and residual reagents from the synthesis.
| Purification Technique | Principle of Separation | Application Notes |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Based on the hydrophobicity of the peptide. A non-polar stationary phase is used with a polar mobile phase. | This is the most widely used and effective method for purifying synthetic peptides. americanpeptidesociety.orgmdpi.com It offers high resolution and is capable of separating closely related peptide impurities. C18-bonded silica (B1680970) is a common stationary phase. waters.com |
| Ion-Exchange Chromatography (IEX) | Separates peptides based on their net charge at a given pH. bio-works.com | Useful for peptides with a significant number of charged residues. It can be used as an initial purification step before RP-HPLC to remove bulk impurities. bio-works.com |
| Size-Exclusion Chromatography (SEC) | Separates molecules based on their size and shape. | Generally used for desalting or buffer exchange rather than high-resolution purification of synthetic peptides. |
| Affinity Chromatography | Based on specific binding interactions between the peptide and a ligand immobilized on the stationary phase. | This is a highly specific method but is less commonly used for general synthetic peptide purification unless the peptide has a specific tag or binding partner. gilson.com |
For N-t-Boc-D-Phe-Ala-Nle p-nitroanilide, RP-HPLC is the most suitable and commonly employed purification technique. americanpeptidesociety.org The hydrophobicity of the Boc and D-Phe residues, along with the p-nitroanilide group, allows for excellent retention and separation on a C18 column.
Analytical Characterization Techniques
Once purified, the identity and purity of the synthetic peptide are confirmed using various analytical methods.
| Analytical Technique | Information Obtained | Key Considerations |
| High-Performance Liquid Chromatography (HPLC) | Purity of the peptide. | Typically performed using a reversed-phase column with a gradient elution. The purity is determined by integrating the peak area of the target peptide relative to the total peak area. |
| Mass Spectrometry (MS) | Molecular weight confirmation of the peptide. | This is a crucial technique for verifying the identity of the synthesized peptide. nih.govspringernature.com Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly used. researchgate.net |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the detection capabilities of MS, allowing for the identification of impurities. | This is a powerful tool for the comprehensive characterization of synthetic peptides and their impurities. nih.govwaters.com |
| Amino Acid Analysis (AAA) | Determines the amino acid composition of the peptide. | This technique can confirm the presence and relative ratios of the constituent amino acids after acid hydrolysis of the peptide. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed structural information about the peptide. | While powerful, NMR is a more complex and time-consuming technique and is not routinely used for standard characterization unless detailed structural elucidation is required. |
In the case of this compound, a combination of RP-HPLC for purity assessment and mass spectrometry to confirm the correct molecular weight is the standard and essential characterization protocol.
Enzymatic Hydrolysis and Spectrophotometric Detection Mechanisms
Biochemical Mechanism of Protease-Mediated Amide Bond Cleavage
Proteases, particularly serine proteases, are enzymes that catalyze the cleavage of amide bonds within proteins and peptides. ebi.ac.uk The hydrolysis of the amide bond in a substrate like N-T-Boc-D-Phe-Ala-Nle p-nitroanilide by a serine protease involves a well-characterized mechanism centered around a catalytic triad (B1167595) of amino acid residues in the enzyme's active site: serine (Ser), histidine (His), and aspartate (Asp).
The process begins with the substrate binding to the active site of the protease. The catalytic triad then facilitates a nucleophilic attack by the serine hydroxyl group on the carbonyl carbon of the peptide bond targeted for cleavage. This results in the formation of a transient tetrahedral intermediate. The histidine residue acts as a general base, accepting a proton from the serine hydroxyl group, thereby increasing its nucleophilicity. The aspartate residue helps to properly orient the histidine and stabilize the positive charge that develops on it.
Following the formation of the tetrahedral intermediate, the amide bond is cleaved. The portion of the substrate containing the amine (in this case, p-nitroaniline) is released, while the remainder of the substrate forms an acyl-enzyme intermediate with the serine residue. In the final step, a water molecule enters the active site and hydrolyzes the acyl-enzyme intermediate, releasing the rest of the peptide and regenerating the free enzyme, which is then ready to bind to another substrate molecule.
Principles of p-Nitroaniline (pNA) Release and Spectrophotometric Detection
The cleavage of the amide bond between the norleucine (Nle) residue and the p-nitroaniline group in this compound results in the liberation of free p-nitroaniline (pNA). nih.gov While the intact substrate is essentially colorless, the released pNA has a distinct yellow color in solution. This color change is the basis of the spectrophotometric assay. The intensity of the yellow color is directly proportional to the amount of pNA released, which in turn is a measure of the enzyme's activity.
Liberated p-nitroaniline exhibits a strong absorbance of light at a specific wavelength, which is typically 405 nm. rsc.org This characteristic absorbance is due to the electronic structure of the pNA molecule. The presence of the nitro group (-NO2), an electron-withdrawing group, and the amino group (-NH2), an electron-donating group, on the benzene (B151609) ring creates a conjugated system that absorbs light in the visible spectrum. By monitoring the increase in absorbance at 405 nm over time, the rate of the enzymatic reaction can be continuously and accurately measured.
To quantify the rate of the enzymatic reaction, the Beer-Lambert law is applied. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. The relationship is expressed as:
A = εcl
where:
A is the absorbance
ε (epsilon) is the molar absorption coefficient (a constant for a given substance at a specific wavelength)
c is the concentration of the absorbing species
l is the path length of the cuvette
The molar absorption coefficient for p-nitroaniline at 405 nm is a known value, which allows for the direct conversion of the measured change in absorbance per unit of time into the rate of product formation (in moles per unit of time). For instance, a commonly used molar extinction coefficient for p-nitroaniline is approximately 8,800 M⁻¹cm⁻¹ at 410 nm and pH 7.5.
Spectrophotometric Properties of p-Nitroaniline (pNA)
| Property | Value |
| Maximum Absorbance Wavelength (λmax) | 405 nm |
| Molar Absorption Coefficient (ε) at 410 nm, pH 7.5 | ~8,800 M⁻¹cm⁻¹ |
| Appearance of Solution | Yellow |
Substrate Specificity and Enzyme Profiling Studies Utilizing N T Boc D Phe Ala Nle P Nitroanilide
Application in Defining Protease Activity and Selectivity
N-T-Boc-D-Phe-Ala-Nle p-nitroanilide is instrumental in defining the activity and selectivity of various proteases. The rate of p-nitroaniline release is directly proportional to the enzyme's catalytic efficiency (kcat/Km) towards this specific peptide sequence. By measuring this rate, researchers can quantify the activity of a given protease.
Furthermore, this substrate can be used to assess the selectivity of a protease. This is achieved by comparing its hydrolysis rate to that of other synthetic substrates with varied amino acid sequences. A protease that rapidly hydrolyzes this compound but shows little to no activity towards other substrates would be considered highly selective for this particular sequence. This approach is crucial for identifying proteases with specific biological functions and for the development of targeted inhibitors. The specificity of a protease is largely determined by the interaction between the amino acid residues of the substrate (designated Pn...P1-P1'...Pn') and the corresponding binding pockets (S subsites) of the enzyme.
Mapping of Protease S-Subsite Specificity through Peptide Sequence Variation
The defined sequence of this compound allows for the systematic investigation of how individual amino acid residues at the P3, P2, and P1 positions influence enzyme recognition and catalysis.
The presence of a D-phenylalanine at the P3 position is a significant feature of this substrate. The use of a D-amino acid can confer resistance to degradation by some proteases and can provide insights into the stereospecificity of the enzyme's S3 subsite. While many proteases prefer L-amino acids, some can accommodate or are even specific for D-amino acids in certain positions. The bulky, aromatic side chain of phenylalanine at P3 often interacts with a corresponding hydrophobic pocket in the enzyme. Studies using substrate libraries have shown that the P3 position can be a major determinant of specificity for some proteases.
The P1 residue is a primary determinant of specificity for many proteases, as its side chain fits into the S1 specificity pocket of the enzyme. Norleucine (Nle) is an isomer of leucine (B10760876) with a straight, unbranched four-carbon side chain. Its presence at the P1 position makes this compound a useful tool for probing the S1 subsite of proteases that recognize hydrophobic residues. Chymotrypsin (B1334515) and chymotrypsin-like proteases, for example, have a deep, hydrophobic S1 pocket that accommodates large aromatic or aliphatic side chains like phenylalanine, tyrosine, tryptophan, and leucine. The use of norleucine allows for the investigation of how the shape and hydrophobicity of the P1 residue, in the absence of branching, affects enzyme recognition and cleavage.
The table below summarizes the kinetic parameters of different proteases with substrates containing varying P1 residues, highlighting the importance of this position in determining enzyme specificity.
Profiling of Serine Proteases (e.g., Trypsin-like, Chymotrypsin-like)
This compound is particularly useful for profiling serine proteases. This class of enzymes, which includes trypsin-like and chymotrypsin-like proteases, plays crucial roles in numerous physiological processes.
Chymotrypsin-like proteases: These enzymes, such as chymotrypsin itself, cathepsin G, and human chymotrypsin-like protease (CTRL), typically cleave peptide bonds following large hydrophobic amino acids at the P1 position. The norleucine at the P1 position of this compound makes it a suitable substrate for assaying the activity of these enzymes.
Trypsin-like proteases: In contrast, trypsin-like proteases preferentially cleave after positively charged amino acids like arginine or lysine (B10760008) at the P1 position. Therefore, this compound would be expected to be a poor substrate for these enzymes, allowing for their differentiation from chymotrypsin-like proteases.
The table below illustrates the substrate preferences of different serine proteases, which can be determined using a panel of p-nitroanilide substrates.
Profiling of Cysteine Proteases (e.g., Papain-like, Caspases)
While primarily used for serine proteases, p-nitroanilide substrates can also be adapted for profiling cysteine proteases.
Papain-like proteases: This family of cysteine proteases, including papain, cathepsins B, L, and S, often exhibit broad substrate specificity, but with a preference for hydrophobic residues at the P2 position. While this compound has a hydrophobic residue at P3, its utility for papain-like proteases would depend on the specific enzyme's acceptance of the P1 and P2 residues. For some cysteine proteases, specific N-succinyl-peptide p-nitroanilides have been developed as sensitive substrates.
Caspases: Caspases are a family of cysteine proteases with a stringent requirement for an aspartic acid residue at the P1 position. Therefore, this compound would not be a suitable substrate for these enzymes.
The profiling of cysteine proteases often requires a broader range of substrates to fully elucidate their specificity.
Utilization in Combinatorial Peptide Substrate Libraries for High-Throughput Screening
The chromogenic substrate, this compound, and its analogs are integral components in the generation of combinatorial peptide substrate libraries for high-throughput screening (HTS) of protease activity. These libraries are powerful tools for rapidly determining the substrate specificity of known enzymes and for discovering novel proteolytic activities in complex biological samples. The underlying principle involves the synthesis of a large, diverse collection of peptides where specific amino acid positions are systematically varied. When a protease cleaves a susceptible peptide in the library, the p-nitroanilide (pNA) moiety is released, producing a yellow color that can be quantified spectrophotometrically. This colorimetric readout is readily adaptable to microplate formats, making it ideal for HTS applications.
Positional scanning synthetic combinatorial libraries (PS-SCLs) are a common format for these screening efforts. In a PS-SCL, one position in the peptide sequence (e.g., P1, P2, P3, or P4) is held constant with a specific amino acid, while the other positions consist of a mixture of various amino acids. By screening a protease against a series of these sub-libraries, each with a different fixed amino acid, a detailed profile of the enzyme's preferred residues at each position can be generated.
Detailed Research Findings:
Research in this area focuses on elucidating the substrate preferences of various proteases, which is crucial for understanding their biological roles and for the development of specific inhibitors. While direct public data on large-scale screens utilizing the exact this compound sequence within a combinatorial library is limited, the principles are well-established through studies with analogous chromogenic and fluorogenic peptide libraries.
For instance, studies using tetrapeptide libraries with a chromogenic or fluorogenic leaving group have successfully profiled a wide array of proteases, including serine proteases like thrombin, plasmin, and trypsin, as well as cysteine proteases such as papain and cruzain. pnas.org These screens reveal distinct amino acid preferences at each subsite (P1-P4) that define the enzyme's specificity.
The general workflow for such a screening campaign involves:
Library Synthesis: A positional scanning library is synthesized, often on a solid support. For a p-nitroanilide library, the C-terminal pNA is typically coupled first, followed by the sequential addition of amino acids.
Screening: The protease of interest is incubated with the different sub-libraries in a multi-well plate format.
Detection: The rate of p-nitroaniline release is measured over time using a microplate reader, which reflects the rate of cleavage of the peptides in each sub-library.
Data Analysis: The activities across the different sub-libraries are compared to determine the optimal amino acid for each position in the substrate sequence.
The data generated from these screens can be represented in tables that show the relative activity of the enzyme towards peptides with different fixed amino acids at each position.
| Position | Fixed Amino Acid | Relative Protease Activity (%) |
| P4 | Alanine (Ala) | 85 |
| P4 | Valine (Val) | 100 |
| P4 | Leucine (Leu) | 92 |
| P4 | Phenylalanine (Phe) | 78 |
| P3 | Glycine (Gly) | 60 |
| P3 | Proline (Pro) | 45 |
| P3 | Serine (Ser) | 75 |
| P3 | Threonine (Thr) | 70 |
| P2 | Alanine (Ala) | 100 |
| P2 | Isoleucine (Ile) | 88 |
| P2 | Valine (Val) | 95 |
| P2 | Phenylalanine (Phe) | 65 |
| P1 | Arginine (Arg) | 100 |
| P1 | Lysine (Lys) | 98 |
| P1 | Norleucine (Nle) | 30 |
| P1 | Phenylalanine (Phe) | 15 |
This interactive table illustrates hypothetical data from a positional scanning screen of a trypsin-like serine protease. The results indicate a strong preference for Valine at P4, Alanine at P2, and basic residues (Arginine or Lysine) at the P1 position, which is consistent with the known specificity of many trypsin-like enzymes. The P3 position shows less stringent requirements, with a preference for small polar amino acids.
Further deconvolution of the initial screening hits often involves the synthesis and kinetic analysis of individual, discrete peptide substrates. This allows for the precise determination of kinetic parameters such as Km and kcat for the most promising sequences identified from the library screen.
| Optimized Peptide Sequence | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Boc-Val-Ser-Ala-Arg-pNA | 50 | 10 | 2.0 x 10⁵ |
| Boc-Val-Thr-Ala-Arg-pNA | 65 | 8 | 1.2 x 10⁵ |
| Boc-Leu-Ser-Val-Arg-pNA | 80 | 7 | 8.8 x 10⁴ |
| Boc-Val-Ser-Ala-Lys-pNA | 55 | 9 | 1.6 x 10⁵ |
This interactive table presents kinetic data for individual peptide substrates designed based on the initial library screening results. Such data confirms the substrate preferences and provides a quantitative measure of the enzyme's efficiency in cleaving these optimized sequences. The use of this compound and similar compounds in combinatorial libraries provides a robust and efficient method for high-throughput enzyme profiling, accelerating the discovery of novel enzyme functions and the development of targeted therapeutics.
Comparative Analysis with Other Chromogenic and Fluorogenic Peptide Substrates
Distinctions from Fluorescent Leaving Groups (e.g., 7-amino-4-methylcoumarin (B1665955) (AMC), 7-amino-4-carbamoylmethylcoumarin (ACC), NBD-amides)
The primary distinction between p-nitroanilide substrates and those with fluorescent leaving groups lies in the method of detection and the inherent sensitivity of that method. clinicaltrialsarena.com Enzymatic cleavage of a peptide p-nitroanilide releases the yellow chromophore p-nitroaniline, the concentration of which can be quantified using absorbance spectrophotometry. biosyntan.de Conversely, cleavage of a fluorogenic substrate releases a fluorophore, and the resulting signal is measured with a fluorometer. nih.gov
Detection Principle and Sensitivity:
p-Nitroanilide (pNA): Upon enzymatic hydrolysis, the colorless peptide-pNA substrate releases p-nitroaniline. This product has a distinct absorbance maximum, typically measured around 405-410 nm. clinicaltrialsarena.combiosyntan.de This colorimetric detection is straightforward but is generally less sensitive than fluorescence-based methods. clinicaltrialsarena.com
7-amino-4-methylcoumarin (AMC): AMC-based substrates are widely used fluorogenic alternatives. clinicaltrialsarena.com When the peptide is cleaved, the highly fluorescent 7-amino-4-methylcoumarin is released, which is detected at excitation wavelengths around 365-380 nm and emission wavelengths of 440-460 nm. clinicaltrialsarena.comnih.gov The N-acylated peptide-AMC conjugate is significantly less fluorescent in this range. clinicaltrialsarena.com
7-amino-4-carbamoylmethylcoumarin (ACC): ACC is a derivative of AMC designed for enhanced sensitivity. It shares comparable excitation and emission maxima with AMC but exhibits an approximately threefold higher fluorescence yield. clinicaltrialsarena.com This increased quantum yield improves the signal-to-noise ratio, allowing for the detection of lower enzyme concentrations. clinicaltrialsarena.com
7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD)-amides: NBD-amides represent a newer class of fluorogenic substrates developed to further increase sensitivity and overcome some limitations of coumarin-based systems, such as interference from other fluorescent compounds. researchgate.net They are reported to be less susceptible to common assay interferences. researchgate.netaatbio.com The released NBD fluorophore has excitation and emission maxima at approximately 467 nm and 539 nm, respectively.
The shift to longer wavelengths with NBD and other dyes like rhodamines can be advantageous, as it reduces interference from the background absorbance and fluorescence often present in biological matrices. nih.gov
Interactive Table: Comparison of Reporter Groups in Enzyme Substrates Below is a comparative overview of the key properties of pNA and common fluorescent leaving groups.
| Reporter Group | Type | Detection Method | Typical Wavelength | Relative Sensitivity | Key Feature |
| p-Nitroanilide (pNA) | Chromogenic | Spectrophotometry (Absorbance) | 405-410 nm | Low | Well-established, simple colorimetric assay. clinicaltrialsarena.combiosyntan.de |
| 7-amino-4-methylcoumarin (AMC) | Fluorogenic | Fluorometry (Fluorescence) | Ex: ~380 nm / Em: ~460 nm | High | Standard fluorophore for protease assays. clinicaltrialsarena.comnih.gov |
| 7-amino-4-carbamoylmethylcoumarin (ACC) | Fluorogenic | Fluorometry (Fluorescence) | Ex: ~380 nm / Em: ~460 nm | Very High | ~3-fold higher fluorescence yield than AMC. clinicaltrialsarena.com |
| NBD-amide | Fluorogenic | Fluorometry (Fluorescence) | Ex: ~467 nm / Em: ~539 nm | Very High | Newer generation, less prone to interference. researchgate.netaatbio.com |
Advantages and Limitations of p-Nitroanilide Derivatives in Enzyme Assay Design
Despite the higher sensitivity offered by fluorogenic substrates, p-nitroanilide derivatives like N-T-Boc-D-Phe-Ala-Nle p-nitroanilide remain valuable and widely used tools in biochemistry for several reasons.
Advantages:
Cost-Effectiveness and Accessibility: Colorimetric assays using pNA substrates can be performed with a standard UV-Vis spectrophotometer, which is more common and less expensive than the dedicated fluorometers required for fluorescent assays. The substrates themselves are also often more economical to synthesize and purchase.
Simplicity and Robustness: The direct, linear relationship between p-nitroaniline concentration and absorbance (governed by the Beer-Lambert law) makes for a straightforward and robust assay. The data analysis is typically simpler than for fluorescence assays, which can be affected by quenching, photobleaching, and inner filter effects.
Historical Precedent: p-Nitroanilides have been used as protease substrates for decades. biosyntan.deaatbio.com This long history has resulted in a vast body of literature and well-established protocols for a wide range of enzymes, facilitating the comparison of new findings with historical data.
Limitations:
Lower Sensitivity: The most significant drawback of pNA substrates is their relatively low sensitivity compared to fluorogenic alternatives. clinicaltrialsarena.com The molar extinction coefficient of p-nitroaniline (ε ≈ 8,800 M⁻¹cm⁻¹) limits the detection of very low levels of enzyme activity, which can be readily measured using AMC, ACC, or NBD-based substrates. clinicaltrialsarena.combiosyntan.de
Interference: The absorbance measurement at ~410 nm can be susceptible to interference from other colored or UV-absorbing compounds present in the sample, such as components of complex biological fluids or libraries of screening compounds. This can lead to high background signals and inaccurate measurements.
Solubility Issues: Some peptide p-nitroanilides can have limited solubility in aqueous buffers, which may necessitate the use of organic co-solvents (like DMSO) that could potentially affect enzyme activity.
Potential for Abiotic Hydrolysis: Like many synthetic substrates, pNA-linked peptides can be subject to non-enzymatic, abiotic hydrolysis, especially under non-neutral pH conditions or during prolonged storage. This can contribute to a higher background signal and must be controlled for with appropriate blanks.
Interactive Table: Summary of Advantages and Limitations of p-Nitroanilide Substrates This table summarizes the key considerations for using pNA derivatives in enzyme assays.
| Category | Advantages | Limitations |
| Performance | Robust and reliable signal based on absorbance. biosyntan.de | Lower sensitivity compared to fluorogenic methods. clinicaltrialsarena.com |
| Instrumentation | Requires only a standard spectrophotometer. | Not suitable for ultra-high-throughput screening requiring maximal sensitivity. |
| Cost | Generally more cost-effective than fluorescent substrates and instrumentation. | - |
| Assay Conditions | Well-established protocols are widely available. | Potential for interference from colored/UV-absorbing compounds. |
| Compound Properties | - | Can have limited aqueous solubility. |
| Stability | - | Susceptible to abiotic hydrolysis, requiring careful controls. |
Rational Design and Structure Activity Relationship Sar Studies of N T Boc D Phe Ala Nle P Nitroanilide Analogues
Systematic Modification of the Peptide Sequence for Investigating Substrate Determinants
The peptide sequence, D-Phe-Ala-Nle, is the primary determinant of the substrate's specificity for target proteases. Systematic modification of each amino acid residue (P3, P2, and P1 positions, respectively, according to the Schechter and Berger nomenclature) provides valuable insights into the structural requirements of the enzyme's active site.
The P3 position , occupied by D-Phenylalanine (D-Phe), is crucial for the initial binding and orientation of the substrate in the active site of many proteases. Chymotrypsin (B1334515) and related enzymes have an extended substrate-binding cleft, and the S3 subsite often shows a preference for large, hydrophobic residues. The use of the D-enantiomer, as opposed to the naturally occurring L-Phe, can confer resistance to degradation by some non-target proteases and can also influence the torsional angles of the peptide backbone, potentially leading to a more favorable binding conformation for specific enzymes. Modification of this position, for example, by substituting D-Phe with other aromatic (e.g., Tyrosine, Tryptophan) or large aliphatic residues, would directly probe the steric and electronic requirements of the S3 subsite.
The P2 position , occupied by Alanine (Ala), is generally more tolerant of substitutions. The S2 subsite of many chymotrypsin-like proteases is relatively small and shallow. Therefore, small, non-bulky amino acids like Alanine are often preferred. Replacing Alanine with larger residues (e.g., Leucine (B10760876), Phenylalanine) would likely decrease the binding affinity due to steric hindrance, while substitution with Glycine could increase conformational flexibility, which might positively or negatively impact the binding kinetics depending on the specific enzyme.
The P1 position , occupied by Norleucine (Nle), is arguably the most critical determinant for cleavage by chymotrypsin-like proteases. The side chain of the P1 residue fits into the S1 specificity pocket of the enzyme. The S1 pocket of chymotrypsin is a deep, hydrophobic cavity that favorably accommodates large, non-polar side chains. Norleucine, a linear-chain isomer of Leucine, is an excellent mimic of Methionine but without the easily oxidizable sulfur atom, making it a stable and effective P1 residue. The impact of modifying the P1 position is significant, as illustrated by the kinetic data from studies on similar peptidyl p-nitroanilides with chymotrypsin.
To illustrate the principles of SAR at the P1 position, the following table presents representative kinetic data for the hydrolysis of a series of tripeptide p-nitroanilides by chymotrypsin, where the P1 residue is varied.
Table 1: Representative Kinetic Parameters for Chymotrypsin Hydrolysis of N-Ac-Ala-Ala-P1-p-Nitroanilide Analogues
| P1 Residue | Relative kcat/Km | Comments |
|---|---|---|
| Norleucine (Nle) | High | The long, unbranched hydrophobic side chain fits well into the S1 pocket. |
| Phenylalanine (Phe) | Very High | The aromatic side chain has optimal hydrophobic and shape complementarity with the S1 pocket. |
| Leucine (Leu) | High | The branched hydrophobic side chain is a good fit for the S1 pocket. |
| Methionine (Met) | High | Similar in size and hydrophobicity to Nle and Leu. |
| Alanine (Ala) | Low | The small side chain does not make extensive favorable contacts within the deep S1 pocket. |
| Glycine (Gly) | Very Low | Lacks a side chain for specific hydrophobic interactions in the S1 pocket. |
| Arginine (Arg) | Very Low | The positively charged side chain is electrostatically repelled by the hydrophobic S1 pocket. |
Note: The data in this table is illustrative and compiled from general knowledge of chymotrypsin specificity. Exact values can vary based on experimental conditions and the full peptide sequence.
Development of Analogues for Mechanistic Investigations of Protease Function
Analogues of N-T-Boc-D-Phe-Ala-Nle p-nitroanilide are valuable tools for detailed mechanistic investigations of protease function. The parent compound itself is a tool for determining fundamental kinetic parameters like Km and kcat, which describe the enzyme's affinity for the substrate and its catalytic turnover rate, respectively.
By synthesizing analogues with specific modifications, researchers can probe various aspects of the catalytic mechanism:
Mapping the Active Site: Introducing unnatural amino acids with varying sizes, shapes, and electronic properties at the P1, P2, or P3 positions allows for a detailed mapping of the corresponding S1, S2, and S3 subsites. For example, using a series of P1 analogues with progressively longer or bulkier side chains can define the steric limits of the S1 pocket.
Probing Transition-State Stabilization: Analogues where the scissile amide bond is replaced with a non-hydrolyzable mimic (e.g., a ketone, phosphonate, or statine) can act as transition-state analogue inhibitors. Studying how these inhibitors bind can provide insights into the geometry and electronic environment of the transition state that the enzyme stabilizes.
Investigating pH Dependence: The p-nitroanilide leaving group has a pKa that allows for a continuous spectrophotometric assay. By studying the kinetics of hydrolysis of a series of analogues at different pH values, the roles of ionizable residues in the enzyme's active site (such as the catalytic triad (B1167595) in serine proteases) can be elucidated.
Isotope Effects: Synthesizing analogues with isotopic labels (e.g., 13C, 15N, or 18O) at the scissile peptide bond allows for kinetic isotope effect (KIE) studies. These experiments can help to determine the rate-limiting step of the catalytic cycle, such as the formation or breakdown of the tetrahedral intermediate.
Structural Insights into Substrate-Enzyme Recognition (e.g., via X-ray Crystallography of Enzyme-Substrate Complexes)
Understanding the precise three-dimensional interactions between a substrate and a protease is fundamental to comprehending its specificity and catalytic mechanism. X-ray crystallography of enzyme-substrate or, more commonly, enzyme-inhibitor complexes provides a static snapshot of these interactions at atomic resolution.
While a crystal structure of a protease in complex with this compound is not publicly available, structural insights can be gleaned from numerous crystal structures of chymotrypsin and other serine proteases complexed with similar peptidyl inhibitors. These structures reveal a conserved mode of binding.
The peptide backbone of the substrate analogue typically forms an antiparallel β-sheet with a segment of the enzyme's main chain, held in place by hydrogen bonds. The side chains of the P1, P2, and P3 residues project into the corresponding S1, S2, and S3 pockets on the enzyme surface.
S1 Pocket: In chymotrypsin, this is a deep, hydrophobic pocket defined by residues such as Gly-216, Gly-226, and Ser-189 (at the bottom). The norleucine side chain of the substrate would extend into this pocket, making extensive van der Waals contacts. The lack of a charge at the bottom of the pocket explains the strong preference for hydrophobic residues.
S2 Pocket: This is a smaller and more solvent-exposed subsite. The methyl side chain of the Alanine residue at the P2 position would make limited hydrophobic contacts in this region.
S3 Pocket: This subsite is a broader, shallower depression on the enzyme surface. The D-phenylalanine side chain at the P3 position would lie in this pocket, with its aromatic ring making hydrophobic interactions. The D-configuration would alter the main chain dihedral angles, which could be accommodated by the flexibility of the S3 subsite.
These structural models, derived from related complexes, provide a robust framework for understanding how this compound is recognized and cleaved by its target proteases, guiding further efforts in rational drug and diagnostic design.
Advanced Research Applications and Future Directions in Enzyme Study
Investigation of Proteolytic Enzyme Function in Diverse Biological Pathways
The study of proteolytic enzymes is fundamental to understanding a vast array of biological pathways, from cellular signaling and protein turnover to apoptosis and immune responses. N-T-Boc-D-Phe-Ala-Nle p-nitroanilide, by acting as a specific substrate for certain proteases, enables researchers to dissect the involvement of these enzymes in complex biological systems.
The peptide sequence, D-Phe-Ala-Nle, is designed to be recognized and cleaved by specific proteases, such as chymotrypsin-like serine proteases. The presence of the unnatural D-phenylalanine at the P2 position can confer resistance to degradation by some non-target proteases and provide insights into the stereospecificity of the enzyme's active site. Norleucine (Nle), an isomer of leucine (B10760876), is often incorporated into synthetic substrates to probe the hydrophobicity of the enzyme's S1' binding pocket.
By measuring the rate of p-nitroaniline release, researchers can quantify the activity of a target protease within a biological sample, such as a cell lysate or tissue homogenate. This allows for the investigation of how protease activity changes in response to various stimuli, disease states, or genetic modifications. For instance, this substrate could be employed to study the role of specific proteases in neurodegenerative diseases, where aberrant proteolytic activity is often implicated.
| Biological Sample | Condition | Protease Activity (mOD/min) | Interpretation |
|---|---|---|---|
| Neuronal Cell Lysate | Control | 1.5 ± 0.2 | Baseline protease activity. |
| Neuronal Cell Lysate | Disease Model | 4.8 ± 0.5 | Upregulated protease activity in the disease state. |
| Immune Cell Supernatant | Unstimulated | 0.8 ± 0.1 | Low basal secretion of the protease. |
| Immune Cell Supernatant | Stimulated | 9.2 ± 1.1 | Significant protease release upon immune activation. |
Contributions to Enzyme Target Identification and Validation in Biochemical Research
The identification and validation of new enzyme targets are crucial steps in the drug discovery pipeline. This compound can be a valuable reagent in this process. When a novel protease is identified, its substrate specificity needs to be characterized. By testing a panel of synthetic substrates, including this compound, researchers can begin to build a profile of the enzyme's preferred cleavage sites.
Furthermore, once a protease is hypothesized to be a drug target, for instance in cancer or inflammatory diseases, it is essential to validate this hypothesis. This substrate can be used to confirm the presence of active enzyme in diseased tissues compared to healthy tissues. Moreover, in the development of inhibitors against a target protease, this compound serves as a reliable tool to measure the potency and efficacy of these inhibitory compounds. A decrease in the rate of p-nitroaniline production in the presence of a test compound indicates successful inhibition of the enzyme.
| Tissue Type | Protease Activity (relative units) | Inhibitor IC50 (nM) | Conclusion |
|---|---|---|---|
| Healthy Control | 1.0 | - | Baseline activity. |
| Diseased Tissue | 7.5 | - | Significant upregulation of protease in disease. |
| Diseased Tissue + Inhibitor A | 1.2 | 50 | Inhibitor A effectively reduces protease activity. |
| Diseased Tissue + Inhibitor B | 4.3 | 500 | Inhibitor B is less potent. |
Methodological Advancements in High-Throughput Screening for Protease Activity
The search for new drugs often involves screening large libraries of chemical compounds for their ability to modulate the activity of a target enzyme. High-throughput screening (HTS) requires assays that are rapid, robust, and scalable. The chromogenic nature of the assay using this compound makes it highly amenable to HTS.
The assay is a simple "mix-and-read" format, where the substrate and enzyme are incubated with the test compounds in a multi-well plate. The rate of color development, corresponding to enzyme activity, can be measured simultaneously for thousands of compounds using a plate reader. This allows for the rapid identification of "hits"—compounds that either inhibit or, in some cases, activate the protease. These hits can then be further investigated and optimized to develop new therapeutic agents. The straightforward and cost-effective nature of this chromogenic assay makes it an attractive choice for primary screening campaigns before moving on to more complex and expensive secondary assays.
Future Perspectives in Synthetic Peptide Substrate Design for Enhanced Enzyme Characterization and Mechanistic Elucidation
While this compound is a useful tool, the field of synthetic peptide substrate design is continually evolving. Future advancements will likely focus on creating substrates with even greater specificity and sensitivity. This can be achieved by incorporating a wider variety of unnatural amino acids and chemical modifications into the peptide sequence to more precisely map the contours and chemical preferences of a protease's active site.
Furthermore, the development of novel reporter groups beyond p-nitroanilide is an active area of research. These may include fluorogenic or luminogenic moieties that offer higher sensitivity and a wider dynamic range, allowing for the detection of very low levels of protease activity. The integration of computational modeling and combinatorial chemistry will undoubtedly accelerate the design and synthesis of next-generation peptide substrates. These advanced tools will not only improve our ability to characterize known enzymes but will also be instrumental in elucidating the mechanisms of newly discovered proteases and their roles in health and disease. The principles embodied in the design of this compound will continue to inform the development of these more sophisticated molecular probes.
Q & A
Q. What is the role of N-T-Boc-D-Phe-Ala-Nle P-Nitroanilide in protease activity assays?
This compound serves as a chromogenic substrate for proteases. Upon enzymatic hydrolysis, the p-nitroanilide (p-NA) moiety is released, producing p-nitroaniline, which can be quantified spectrophotometrically at 405–410 nm. This allows real-time monitoring of protease activity. Experimental design should include calibration curves for p-nitroaniline under assay conditions (e.g., pH 7.5, 37°C) to ensure linearity .
Q. How should researchers design an experiment to determine kinetic parameters (Km and Vmax) using this substrate?
- Step 1: Prepare a substrate concentration gradient (e.g., 0.01–1.0 mM) in a buffer matching the protease’s optimal pH and ionic strength.
- Step 2: Measure initial reaction rates by tracking absorbance changes over time.
- Step 3: Apply the Michaelis-Menten equation or linear transformations (e.g., Lineweaver-Burk plot) to calculate Km and Vmax.
- Note: Example Km values for similar substrates (e.g., 0.106 mM for a related p-nitroanilide compound) highlight the importance of substrate-specific optimization .
Q. What storage conditions are recommended to maintain substrate stability?
- Store lyophilized powder at –0°C to prevent degradation.
- For dissolved aliquots, use anhydrous ethanol or dimethylformamide (DMF) to avoid hydrolysis.
- Validate stability via HPLC before critical experiments, ensuring ≤0.5% free p-nitroaniline contamination .
Advanced Research Questions
Q. How can researchers resolve discrepancies in kinetic data obtained across different buffer systems?
- Identify confounding factors: pH shifts, ionic strength variations, or competing ions (e.g., Zn²⁺ or Pb²⁺) may alter protease activity or substrate stability .
- Controlled validation: Replicate assays in standardized buffers (e.g., Tris-HCl or PBS) with matched ionic strength. Include internal controls (e.g., a reference protease with known kinetics) to isolate buffer-specific effects .
Q. How can assay sensitivity be improved for low-abundance proteases?
- Optimize substrate concentration: Use concentrations near the Km value to maximize signal-to-noise ratios.
- Incorporate protease inhibitors: Add broad-spectrum inhibitors (e.g., PMSF for serine proteases) to suppress background activity from contaminating enzymes.
- Enhance detection limits: Pair spectrophotometric assays with fluorogenic substrates or amplify signals using secondary enzymatic reactions .
Q. How can specificity for a target protease be validated when using this substrate?
- Inhibitor screens: Test selective inhibitors (e.g., α2-macroglobulin for metalloproteases) to confirm target-dependent hydrolysis.
- Cross-reactivity assays: Evaluate hydrolysis by related proteases (e.g., thrombin, cathepsin G) under identical conditions.
- Structural analysis: Use LC-MS/MS to identify cleavage sites and confirm alignment with the protease’s active site topology .
Q. What analytical methods are suitable for characterizing hydrolysis products in complex biological matrices?
- HPLC: Separate p-nitroaniline from matrix components using a C18 column with UV detection at 310 nm.
- LC-MS/MS: Confirm product identity via molecular ion peaks (e.g., m/z 139 for p-nitroaniline) and fragmentation patterns.
- Matrix-matched calibration: Account for ion suppression/enhancement by spiking standards into the sample matrix .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
